molecular formula C19H22N4 B2425409 5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890616-68-9

5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2425409
CAS No.: 890616-68-9
M. Wt: 306.413
InChI Key: IDLPBQDLRCSHPT-UHFFFAOYSA-N
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Description

The compound “5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various groups: two methyl groups at positions 5 and 6, a phenyl group at position 3, and a piperidin-1-yl group at position 7.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core and the piperidine ring would likely result in a molecule with several potential sites for hydrogen bonding, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrazolo[1,5-a]pyrimidine core, being a heterocyclic structure with multiple nitrogen atoms, could potentially participate in a variety of chemical reactions . The methyl and phenyl groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine is recognized as one of the privileged heterocycles in drug discovery. Its applications as a building block for developing drug-like candidates have demonstrated a broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have been a major focus among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. Significant advances in synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been highlighted, emphasizing their biological properties and SAR studies (Cherukupalli et al., 2017).

Hybrid Catalysts and Pyranopyrimidine Synthesis

The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine structures, serves as a key precursor for medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Recent investigations have emphasized the utility of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyranopyrimidine scaffolds. These studies offer insights into the broader catalytic applications for the development of lead molecules, potentially guiding future research in pyrazolo[1,5-a]pyrimidine applications (Parmar, Vala, & Patel, 2023).

Medicinal Attributes of Pyrazolopyrimidines

Pyrazolopyrimidines, which structurally resemble purines, have been explored for their potential therapeutic significance across numerous disease conditions. The biological investigation of these compounds, including their adenosine antagonistic properties, has unveiled their medicinal potential in the central nervous system, cardiovascular system, cancer, and inflammation. The synthesis and medicinal aspects, including structure-activity relationships of pyrazolo[3,4-d]pyrimidines, have been comprehensively reviewed, offering a foundation for further exploration in pyrazolo[1,5-a]pyrimidine research (Chauhan & Kumar, 2013).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential biological activity. Given the structural complexity and the presence of several functional groups, this compound could be of interest in the fields of organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-15(2)21-18-17(16-9-5-3-6-10-16)13-20-23(18)19(14)22-11-7-4-8-12-22/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLPBQDLRCSHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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